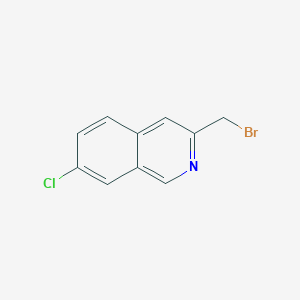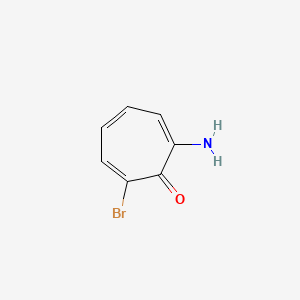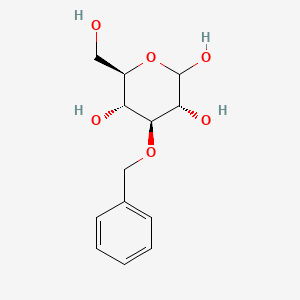
1-Tosyl-1H-indol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tosyl-1H-indol-4-ol is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a sulfonyl group attached to the indole ring, which can significantly influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tosyl-1H-indol-4-ol typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1H-indol-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of more efficient catalysts, improved purification techniques, and scaling up the reaction to larger volumes. The industrial production process may also involve continuous monitoring and quality control to ensure the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Tosyl-1H-indol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
1-Tosyl-1H-indol-4-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: It is used in the development of new drugs and therapeutic strategies, as well as in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Tosyl-1H-indol-4-ol involves its interaction with specific molecular targets and pathways. The sulfonyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-Tosyl-1H-indol-4-ol can be compared with other similar compounds, such as:
1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde: This compound has a similar structure but with an additional aldehyde group, which can influence its reactivity and biological activities.
2-(4-methylsulfonylphenyl)indole derivatives: These compounds have been studied for their antimicrobial and anti-inflammatory activities and share structural similarities with this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical properties and biological activities compared to other similar compounds.
Eigenschaften
CAS-Nummer |
81038-34-8 |
|---|---|
Molekularformel |
C15H13NO3S |
Molekulargewicht |
287.3 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfonylindol-4-ol |
InChI |
InChI=1S/C15H13NO3S/c1-11-5-7-12(8-6-11)20(18,19)16-10-9-13-14(16)3-2-4-15(13)17/h2-10,17H,1H3 |
InChI-Schlüssel |
UUVMVWDDLRKYCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-tert-Butyl 1-ethyl 3-iodo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-1,5(4H)-dicarboxylate](/img/structure/B8788307.png)

![2-Propen-1-one, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B8788318.png)
![N-[4-(4-chloro-2-nitrophenoxy)phenyl]acetamide](/img/structure/B8788320.png)

![5,6,7,8-Tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B8788330.png)








